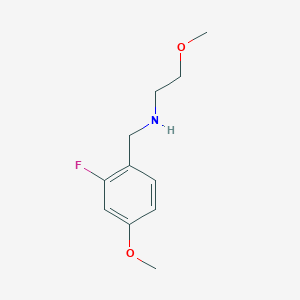
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine is an organic compound characterized by the presence of a fluorinated benzyl group attached to an ethanamine moiety. This compound is notable for its unique chemical structure, which includes both fluoro and trifluoromethyl substituents on the benzyl ring. These substituents impart distinct physicochemical properties, making the compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-Fluoro-6-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with ethanamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl ethanamines .
Applications De Recherche Scientifique
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Uniqueness
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine is unique due to its specific combination of fluoro and trifluoromethyl groups on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-8(10(12,13)14)4-3-5-9(7)11/h3-5,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCMGHCZMNKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)
amine](/img/structure/B7903360.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903367.png)

amine](/img/structure/B7903377.png)



![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)
